Cas no 1806036-19-0 (Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate)

Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate
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- インチ: 1S/C12H14ClF2NO3/c1-3-19-10(17)5-8-7(6-13)4-9(11(14)15)16-12(8)18-2/h4,11H,3,5-6H2,1-2H3
- InChIKey: YJHLDTPITMGCIM-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C(F)F)N=C(C=1CC(=O)OCC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 294
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 48.4
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029019032-250mg |
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate |
1806036-19-0 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029019032-1g |
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate |
1806036-19-0 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029019032-500mg |
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate |
1806036-19-0 | 95% | 500mg |
$1,600.75 | 2022-04-01 |
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetateに関する追加情報
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate (CAS No. 1806036-19-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate (CAS No. 1806036-19-0) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its utility in constructing complex heterocyclic frameworks essential for drug discovery and development.
The molecular backbone of Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate consists of a pyridine ring substituted with multiple functional groups, including a chloromethyl group, a difluoromethyl group, and a methoxyacetyl moiety. These substituents not only enhance the reactivity of the compound but also provide unique pharmacophoric elements that can be leveraged to modulate biological activity. The presence of the chloromethyl group, in particular, serves as a versatile handle for further functionalization, enabling the synthesis of a wide array of derivatives with tailored properties.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of pyridine-based compounds due to their prevalence in bioactive molecules. Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate has emerged as a key building block in these efforts, facilitating the construction of intricate scaffolds that mimic natural products and exhibit promising pharmacological profiles. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical targets in oncology research.
The difluoromethyl group appended to the pyridine ring is particularly noteworthy, as it is frequently employed in medicinal chemistry to improve metabolic stability and binding affinity. The incorporation of this moiety into drug candidates has been shown to enhance their pharmacokinetic properties, making them more suitable for clinical translation. Furthermore, the methoxyacetyl group provides an additional site for chemical modification, allowing for the introduction of diverse functional groups that can fine-tune biological activity.
Recent advances in synthetic chemistry have enabled more efficient and scalable routes to Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate, making it more accessible for industrial applications. These improvements have been driven by the demand for high-quality intermediates in pharmaceutical manufacturing, where precision and yield are paramount. Techniques such as transition metal-catalyzed cross-coupling reactions and flow chemistry have been particularly instrumental in streamlining synthetic pathways.
The versatility of Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate extends beyond its role as a mere building block; it also serves as a catalyst for innovative drug discovery strategies. Researchers have leveraged its reactivity to develop novel libraries of compounds for high-throughput screening (HTS), identifying lead candidates with desirable therapeutic properties. This approach has been particularly effective in targeting complex diseases such as cancer and neurodegenerative disorders.
In conclusion, Ethyl 4-(chloromethyl)-6-(difluoromethyl)-2-methoxypyridine-3-acetate (CAS No. 1806036-19-0) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics. As research continues to uncover new applications for this compound, its significance in drug discovery is poised to grow even further.
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